molecular formula C12H17FN4 B11728681 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B11728681
M. Wt: 236.29 g/mol
InChI Key: SXGMGEUJTAPXHP-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole ring and a pyrrole ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling of the pyrazole and pyrrole rings: This is typically done through a nucleophilic substitution reaction where the pyrazole derivative is reacted with a pyrrole derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazole and pyrrole rings.

    Reduction: Reduction reactions can be performed on the fluoroethyl group or the nitrogen atoms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various therapeutic applications.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity, while the pyrazole and pyrrole rings contribute to its overall stability and reactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain biochemical pathways involved in inflammation or cell signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine apart is its combination of a pyrazole and pyrrole ring, along with the fluoroethyl group. This unique structure provides distinct chemical properties and potential biological activities that are not found in simpler aromatic compounds.

Properties

Molecular Formula

C12H17FN4

Molecular Weight

236.29 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine

InChI

InChI=1S/C12H17FN4/c1-16-5-2-3-12(16)9-14-7-11-8-15-17(10-11)6-4-13/h2-3,5,8,10,14H,4,6-7,9H2,1H3

InChI Key

SXGMGEUJTAPXHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=CN(N=C2)CCF

Origin of Product

United States

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